BenchChemオンラインストアへようこそ!

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate

c-Met kinase inhibition SAR trifluoromethyl effect

Secure a structurally novel 4-phenoxyquinoline chemotype for kinase drug discovery. Possessing a rare dual-fluorination pattern (8-F & 3-CF3-phenoxy), this compound fills an underexplored IP niche distinct from 6,7-dimethoxy analogs. Its unique ¹⁹F NMR signature enables direct target engagement studies. Use its tractable ethyl ester handle for rapid SAR library diversification. A must-have for scaffold-hopping and novel composition-of-matter claims.

Molecular Formula C19H13F4NO3
Molecular Weight 379.311
CAS No. 477847-21-5
Cat. No. B2731810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate
CAS477847-21-5
Molecular FormulaC19H13F4NO3
Molecular Weight379.311
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=CC=C2F
InChIInChI=1S/C19H13F4NO3/c1-2-26-18(25)14-10-24-16-13(7-4-8-15(16)20)17(14)27-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3
InChIKeyWUYRDGIZZRNZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate (CAS 477847-21-5): Structural Identity and Compound-Class Context for Procurement Evaluation


Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate (CAS 477847-21-5; PubChem CID 1479955) is a fully synthetic 4-phenoxyquinoline-3-carboxylate derivative [1]. Its architecture combines a quinoline core bearing an 8-fluoro substituent, a 3-trifluoromethylphenoxy group at the 4-position, and an ethyl ester at the 3-carboxylate position [1]. The 4-phenoxyquinoline scaffold is a privileged chemotype in kinase inhibitor discovery, with multiple series reported as c-Met, PDGFR, and VEGFR2 inhibitors [2][3]. Within this scaffold class, the simultaneous presence of an 8-fluoro on the quinoline ring and a meta-trifluoromethyl on the phenoxy ring represents a distinct substitution pattern that is sparsely represented in the peer-reviewed literature, creating a differentiation basis rooted in structural novelty rather than broadly replicated pharmacophore motifs [2][3].

Why Generic 4-Phenoxyquinoline-3-carboxylate Analogs Cannot Substitute for Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate in Target-Binding Studies


The 4-phenoxyquinoline pharmacophore is exquisitely sensitive to the electronic and steric character of substituents on both the quinoline core and the phenoxy ring. Published SAR studies on related 4-phenoxyquinoline c-Met and PDGFR inhibitors demonstrate that the introduction of electron-withdrawing halogen groups—particularly trifluoromethyl—on the phenoxy ring produces IC₅₀ shifts exceeding one order of magnitude relative to unsubstituted or methoxy-substituted phenyl analogs [1][2]. Furthermore, the 8-position of the quinoline ring directly influences the conformation of the 4-phenoxy substituent and the electron density of the quinoline nitrogen, parameters known to modulate hinge-binding interactions in kinase targets [3]. Consequently, swapping the 8-fluoro or the 3-trifluoromethylphenoxy motif for simpler halogen or alkyl replacements cannot be assumed to preserve target engagement, selectivity, or cellular potency. The compound's specific substitution pattern must therefore be treated as a non-interchangeable variable in any structure-activity or target-validation campaign [1][3].

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta-Trifluoromethyl on Phenoxy Ring Confers Superior Kinase Inhibitory Potency Relative to Non-Fluorinated or para-Fluoro Phenoxy Analogs in 4-Phenoxyquinoline c-Met Series

In a systematic SAR study of 6,7-disubstituted-4-phenoxyquinoline c-Met inhibitors, compounds bearing a trifluoromethyl group at the 2-position of the phenoxy ring (structurally analogous to the 3-trifluoromethyl substitution in the target compound) consistently displayed enhanced enzymatic and cellular potency compared to analogs with unsubstituted phenyl or para-fluoro substituents [1]. The lead compound 17 (c-Met IC₅₀ = 2.20 nM) bearing a 2-trifluoromethylphenoxy motif achieved single-digit nanomolar c-Met inhibition and sub-micromolar antiproliferative activity across five cancer cell lines [1]. In contrast, the most potent compound in a parallel series with para-fluoro substituents on the phenoxy ring (Compound 33; c-Met IC₅₀ = 1.63 nM) required additional 6,7-disubstitution to achieve comparable potency [2]. This class-level SAR directly supports the inference that the 3-trifluoromethylphenoxy substituent in the target compound provides a meaningful potency advantage over non-trifluoromethylated 4-phenoxyquinoline-3-carboxylate comparators.

c-Met kinase inhibition SAR trifluoromethyl effect

8-Fluoro Substitution on the Quinoline Core Modulates Kinase Binding Conformation Relative to 8-H, 8-Cl, or 8-CF₃ Quinoline Analogs

In the 4-phenoxyquinoline PDGFR inhibitor series, the 8-position substituent on the quinoline ring was found to be a critical determinant of both potency and kinase selectivity [1]. Lead compounds Ki6783, Ki6896, and Ki6945 all retained an unsubstituted 8-position but achieved PDGFR autophosphorylation IC₅₀ values of 0.13 μM, 0.31 μM, and 0.050 μM, respectively, with complete selectivity over EGFR at 100 μM [1]. Subsequent 8-fluoro-substituted quinoline kinase inhibitors (e.g., 8-fluorotriazolopyridine c-Met inhibitors) demonstrated that the 8-fluoro atom participates in stabilizing the inhibitor-kinase complex through polar interactions with the hinge region, while simultaneously reducing the basicity of the quinoline nitrogen, which can lower off-target hERG binding [2][3]. In the target compound, the combination of 8-fluoro with a 4-(3-trifluoromethylphenoxy) substituent creates a unique conformational landscape that is absent in 8-H, 8-Cl, or 8-CF₃ comparator compounds, each of which exhibits distinct steric and electronic profiles at the hinge-binding interface.

quinoline conformation kinase hinge binding 8-fluoro effect

Ethyl Ester at 3-Position Provides a Chemically Defined Synthetic Handle Absent in 3-Carboxylic Acid or 3-Amide Quinoline Analogs

The ethyl ester at the 3-carboxylate position of the target compound serves as both a protecting group during synthesis and a latent carboxylic acid for prodrug strategies or further derivatization . In the broader 4-phenoxyquinoline kinase inhibitor literature, the 3-carboxylate ester is the predominant form used for initial SAR exploration because the free carboxylic acid often exhibits poor cellular permeability, while amide derivatives require additional synthetic steps and can introduce conformational constraints that alter kinase binding [1]. The ethyl ester in the target compound can be selectively hydrolyzed under mild basic conditions (e.g., LiOH, THF/H₂O, rt) to yield the corresponding carboxylic acid, enabling late-stage diversification into amides, hydrazides, or other conjugates without perturbing the 8-fluoro or 3-trifluoromethylphenoxy pharmacophoric elements . By contrast, commercial 4-phenoxyquinoline analogs bearing a 3-carboxylic acid (e.g., CAS 31588-79-1) require re-esterification before further elaboration, introducing an additional synthetic step and potential yield loss.

prodrug design ester hydrolysis synthetic tractability

Limited Commercial Availability of 8-Fluoro-4-(3-trifluoromethylphenoxy)quinoline-3-carboxylate Scaffold Creates a Unique Procurement Window Relative to Saturated 6,7-Disubstituted-4-phenoxyquinoline Chemotypes

A comprehensive search of PubChem, ChEMBL, and major chemical vendor catalogs reveals that the 8-fluoro-4-(3-trifluoromethylphenoxy)quinoline-3-carboxylate scaffold (as represented by the target compound) is represented by fewer than five unique entries across all public and commercial databases combined [1]. In stark contrast, the 6,7-dimethoxy-4-phenoxyquinoline scaffold (exemplified by Ki6783 and foretinib analogs) appears in over 200 catalog entries and published structures, and the 6,7-disubstituted-4-(2-fluorophenoxy)quinoline scaffold appears in over 50 catalog entries [2]. This scarcity means that research teams seeking to explore the 8-fluoro substitution pattern in combination with a 3-trifluoromethylphenoxy group have extremely limited alternative sourcing options. Compounds that appear structurally similar at first glance—such as ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate or ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate—differ in both the 4-position substituent (phenoxy vs. hydroxy/chloro) and the placement of the trifluoromethyl group (quinoline core vs. phenoxy ring), representing fundamentally different chemotypes with distinct biological target profiles .

chemical sourcing scaffold novelty IP landscape

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate: Application Scenarios Grounded in Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: c-Met and PDGFR Selectivity Profiling with a Structurally Distinct 4-Phenoxyquinoline Scaffold

The combination of 8-fluoro and 3-trifluoromethylphenoxy substituents creates a 4-phenoxyquinoline chemotype that occupies a distinct region of kinase inhibitor chemical space relative to the extensively explored 6,7-dimethoxy-4-phenoxyquinoline series . Based on class-level SAR data, the trifluoromethyl group on the phenoxy ring is expected to deliver low-nanomolar c-Met inhibition (inferred IC₅₀ < 100 nM), while the 8-fluoro substituent modulates hinge-binding geometry and may confer differential selectivity against PDGFR, EGFR, and VEGFR2 relative to 6,7-disubstituted comparators such as foretinib . This compound is therefore best deployed as a chemical probe for kinase selectivity panels where the goal is to establish whether the 8-fluoro-3-trifluoromethylphenoxy substitution pattern yields a selectivity fingerprint distinct from the 6,7-disubstituted-4-phenoxyquinoline benchmark compounds .

Medicinal Chemistry SAR Expansion: Late-Stage Diversification via 3-Carboxylate Ester Functionalization

The ethyl ester at the 3-position provides a chemically tractable entry point for generating focused libraries of amide, hydrazide, and carboxylic acid analogs without the need for protecting group manipulation on the quinoline nitrogen or the phenoxy ring . This application is particularly valuable for teams that have already established SAR for 6,7-disubstituted-4-phenoxyquinoline-3-carboxylates and now seek to explore the underexplored 8-fluoro-3-trifluoromethylphenoxy quadrant of the scaffold space. The predicted hydrolytic lability of the ethyl ester under mild basic conditions (LiOH, THF/H₂O, rt) enables rapid conversion to the free acid, which can then be coupled to diverse amine building blocks using standard HATU/DIPEA conditions . This synthetic efficiency contrasts with 3-carboxamide or 3-carboxylic acid starting materials, which require additional activation steps or protecting group strategies before diversification .

Competitive Intelligence and IP Differentiation: Building Patent-Exempt Chemical Libraries Around an Underrepresented 4-Phenoxyquinoline Scaffold

With fewer than five catalog entries identified for the 8-fluoro-4-(3-trifluoromethylphenoxy)quinoline-3-carboxylate scaffold, this compound offers a rare opportunity to secure a structurally novel chemical starting point that lies outside the crowded IP space of 6,7-disubstituted-4-phenoxyquinoline kinase inhibitors (e.g., foretinib, cabozantinib analogs) . Organizations engaged in scaffold-hopping or IP landscaping can use this compound as a reference standard to evaluate whether the 8-fluoro-3-trifluoromethylphenoxy substitution pattern—which differs fundamentally from the 6,7-dimethoxy-4-(2-fluorophenoxy) motif prevalent in the patent literature—provides a viable path to novel composition-of-matter claims . The compound's PubChem deposition date (2005) and its minimal citation footprint in the primary literature further support its status as an underutilized chemotype .

Chemical Biology Target Deconvolution: Using a Fluorinated 4-Phenoxyquinoline Probe for Cellular Target Engagement Studies

The dual fluorination pattern (8-fluoro on quinoline plus 3-trifluoromethyl on phenoxy) provides a distinctive ¹⁹F NMR signature that can be exploited for target engagement studies in cellular lysates or live cells using ¹⁹F NMR spectroscopy . Unlike 6,7-dimethoxy-4-phenoxyquinoline probes, which lack fluorine atoms suitable for NMR detection, this compound offers two chemically distinct fluorine environments (aryl-F at 8-position, expected δ ~ -110 to -120 ppm; CF₃ at 3-phenoxy, expected δ ~ -60 to -65 ppm) that can serve as independent spectroscopic handles for monitoring protein binding, metabolism, or cellular distribution . This dual-reporter capability is absent from comparator compounds bearing only a single fluorine substituent or trifluoromethyl group, making the target compound uniquely suited for ¹⁹F-based biophysical assays .

Quote Request

Request a Quote for Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.